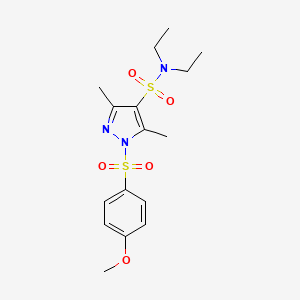![molecular formula C17H16FN5O B6519049 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide CAS No. 933009-89-3](/img/structure/B6519049.png)
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide (N-DMF-3-FB) is an organic compound with a wide range of applications in the field of scientific research. It is an important research tool due to its ability to form stable complexes with a variety of metals, and its ability to act as both a ligand and a chelator. N-DMF-3-FB has been used in a variety of scientific research applications, including studies of metal-catalyzed reactions, metal-catalyzed oxidation, and the synthesis of metal-containing compounds.
科学研究应用
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide has been used in a variety of scientific research applications. It has been used as a ligand in studies of metal-catalyzed reactions, metal-catalyzed oxidation, and the synthesis of metal-containing compounds. It has also been used in studies of the coordination chemistry of transition metals, and in the synthesis of metal-containing compounds. This compound has also been used in the study of the coordination chemistry of transition metals, and in the synthesis of metal-containing polymers.
作用机制
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide acts as a ligand, forming a stable complex with transition metal ions. The ligand coordinates with the metal ion through a variety of interactions, including hydrogen bonding, electrostatic interactions, and van der Waals interactions. The ligand is also able to chelate metal ions, forming stable complexes with metal ions.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes have not been extensively studied. However, it has been shown to be non-toxic in animal studies, and it has been used in studies of metal-catalyzed reactions, metal-catalyzed oxidation, and the synthesis of metal-containing compounds.
实验室实验的优点和局限性
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide has several advantages for laboratory experiments. It is a stable and non-toxic compound, and it is able to form stable complexes with a variety of metals. It is also able to act as both a ligand and a chelator, making it a versatile research tool. However, it is not very soluble in water, making it difficult to use in certain experiments.
未来方向
Future research on N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide could focus on its effects on biochemical and physiological processes, as well as its potential applications in drug delivery and drug design. Additionally, research could explore its potential use in the synthesis of metal-containing polymers and other metal-containing compounds. Further research could also focus on the development of new synthesis methods for this compound, as well as its potential use as a ligand in the study of metal-catalyzed reactions. Finally, research could explore the potential use of this compound in the development of new materials and catalysts.
合成方法
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide is synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 1-methyl-3,4-dimethylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl (DMF-TZM) in the presence of an acid catalyst. This reaction produces a key intermediate, this compound. The second step of the synthesis involves the reaction of the intermediate with a base, such as sodium hydroxide, to form the final product, this compound.
属性
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-7-15(8-12(11)2)23-16(20-21-22-23)10-19-17(24)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXPIQNGEHEZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6518970.png)
![2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6518976.png)
![4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6519000.png)



![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6519036.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6519037.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6519042.png)
![3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519052.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6519057.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B6519071.png)